![molecular formula C9H18O2 B3050351 2-Nonanone, 9-hydroxy- CAS No. 25368-56-3](/img/structure/B3050351.png)
2-Nonanone, 9-hydroxy-
Overview
Description
“2-Nonanone, 9-hydroxy-” or “9-Hydroxy-2-nonanone” is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as “9-Hydroxy-2-nonanon” and "9-HYDROXYNONAN-2-ONE" .
Molecular Structure Analysis
The molecular structure of “2-Nonanone, 9-hydroxy-” features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . The average mass of the molecule is 158.238 Da and the monoisotopic mass is 158.130676 Da .Physical And Chemical Properties Analysis
“2-Nonanone, 9-hydroxy-” is a colorless to pale yellow liquid at room temperature . It has a relatively high boiling point and a melting point of -20°C . It is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .Scientific Research Applications
1. Lipid Peroxidation and Biological Implications
- Lipid Peroxidation Products : 4-Hydroxy-2-nonenal (HNE), a product similar to 2-Nonanone, 9-hydroxy-, is a significant product of phospholipid peroxidation. It's known for its reactivity and cytotoxicity, formed through several radical-dependent oxidative routes. Its interactions with redox-sensitive cell signaling proteins are crucial in understanding physiological and disease processes (Spickett, 2013).
2. Green Chemistry and Catalysis
- Green Catalytic Processes : A study demonstrated the synthesis of hydroxy- and carbonyl-derivatives through a green catalytic reaction, highlighting the use of aqueous H2O2 and tungstic acid as a catalyst. Such processes align with green chemistry principles, emphasizing eco-friendly and sustainable methods (Gao et al., 2007).
3. Biopolymer Synthesis
- Biopolyester Production : Research has explored the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid for the production of biopolyesters. This study contributes to the biological synthesis of long-chain dicarboxylic acids and their application in creating biopolyesters (Lee et al., 2019).
4. Food Science Applications
- Flavor Compound Binding : The binding of 2-nonanone with milk proteins in aqueous solutions has been studied, revealing insights into the interactions of flavor compounds with proteins. This research is relevant for understanding flavor profiles in dairy products (Kühn et al., 2007).
- Active Food Packaging : The study on the impregnation of 2-nonanone in polymeric matrices for active food packaging using supercritical carbon dioxide demonstrates an innovative approach in food preservation (Rojas et al., 2015).
5. Cosmetic and Dermatological Applications
- Hydroxy Acids in Cosmetics : Hydroxy acids, related to 2-Nonanone, 9-hydroxy-, are widely used in cosmetic and therapeutic formulations for various skin benefits. Their mechanisms of action, safety, and effects on skin conditions like photoaging and acne are critical areas of study (Kornhauser et al., 2010).
Safety and Hazards
“2-Nonanone, 9-hydroxy-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment as it can cause harm .
Future Directions
properties
IUPAC Name |
9-hydroxynonan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVHZUJAAKTDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336937 | |
Record name | 9-hydroxy2-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nonanone, 9-hydroxy- | |
CAS RN |
25368-56-3 | |
Record name | 9-hydroxy2-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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